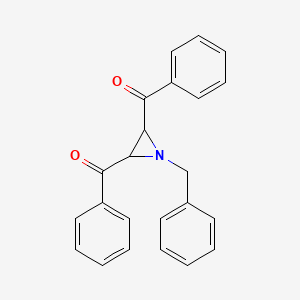![molecular formula C22H24N2O5 B11950553 Benzyl N-[(benzyloxy)carbonyl]glycylprolinate CAS No. 57294-41-4](/img/structure/B11950553.png)
Benzyl N-[(benzyloxy)carbonyl]glycylprolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is a complex organic compound that features a benzyloxycarbonyl group, an aminoacetyl group, and a pyrrolidinecarboxylate moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate typically involves multiple steps, including the protection of functional groups and the formation of peptide bonds. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by the coupling of the protected amino acid with a pyrrolidine derivative under peptide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of protecting groups like benzyloxycarbonyl is crucial to ensure the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl group can be selectively removed via catalytic hydrogenation.
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenolysis: Catalysts like palladium on carbon (Pd/C) are commonly used under hydrogen gas atmosphere.
Oxidation: Reagents such as hydrogen peroxide and sodium tungstate are used for the oxidation of benzyl groups.
Substitution: Nucleophiles like amines and alcohols can react with the protected amino and carboxylate groups under mild conditions.
Major Products Formed
Applications De Recherche Scientifique
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: In the development of peptide-based drugs and as a precursor for bioactive compounds.
Industry: In the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate involves its role as a protecting group and a building block in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective modifications. Upon removal of the protecting group, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (benzyloxycarbonyl)aminoacetate: Similar structure but lacks the pyrrolidinecarboxylate moiety.
N-Benzyloxycarbonyl-L-proline: Contains a proline residue instead of pyrrolidinecarboxylate.
Benzyloxycarbonyl-L-phenylalanine: Contains a phenylalanine residue instead of pyrrolidinecarboxylate.
Uniqueness
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is unique due to its combination of a benzyloxycarbonyl-protected amino group and a pyrrolidinecarboxylate moiety. This structure provides specific reactivity and selectivity in peptide synthesis, making it a valuable compound in organic and medicinal chemistry .
Propriétés
Numéro CAS |
57294-41-4 |
|---|---|
Formule moléculaire |
C22H24N2O5 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
benzyl 1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c25-20(14-23-22(27)29-16-18-10-5-2-6-11-18)24-13-7-12-19(24)21(26)28-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,23,27) |
Clé InChI |
NFJJNKNWOMGSKP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


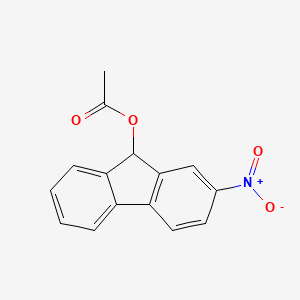

![2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B11950488.png)
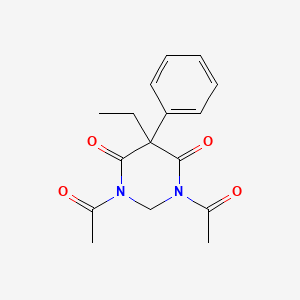
![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)
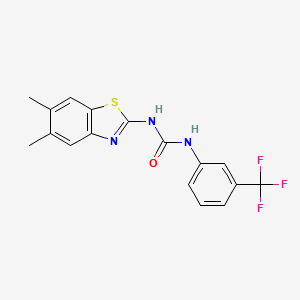

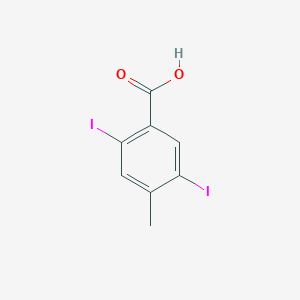
![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
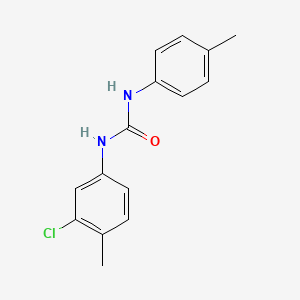
![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)

![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)
